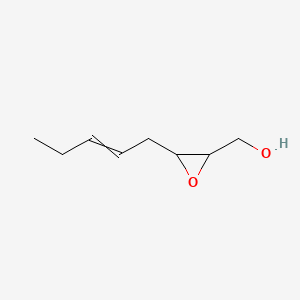

(3-Pent-2-enyloxiran-2-yl)methanol

Description

(3-Pent-2-enyloxiran-2-yl)methanol (CAS: 50727-94-1), also known as trans-Linaloloxide or 3-methyl-3-(4-methyl-3-penten-1-yl)-2-oxiranemethanol, is an epoxide derivative featuring a methanol group attached to an oxirane (epoxide) ring substituted with a methyl and a pentenyl group. Its structure is defined by the IUPAC name [3-methyl-3-(4-methylpent-3-en-1-yl)oxiran-2-yl]methanol, with the SMILES string CC(=CCCC1(C(O1)CO)C)C .

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(3-pent-2-enyloxiran-2-yl)methanol |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-7-8(6-9)10-7/h3-4,7-9H,2,5-6H2,1H3 |

InChI Key |

VDIXFQKCYZMKAY-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC1C(O1)CO |

Origin of Product |

United States |

Biological Activity

(3-Pent-2-enyloxiran-2-yl)methanol, an epoxide compound, has garnered interest in various biological applications due to its potential therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.

- Molecular Formula : C7H12O2

- Molecular Weight : 128.17 g/mol

- IUPAC Name : 3-Pent-2-enyloxiran-2-ylmethanol

The biological activity of (3-Pent-2-enyloxiran-2-yl)methanol is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This property allows it to modulate various biochemical pathways, influencing cellular responses.

- Epoxide Reactivity : The epoxide group is highly reactive and can undergo nucleophilic attack by thiols, amines, and hydroxyl groups, leading to the formation of more stable adducts.

- Enzyme Inhibition : Studies have shown that (3-Pent-2-enyloxiran-2-yl)methanol can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Antimicrobial Activity

Research indicates that (3-Pent-2-enyloxiran-2-yl)methanol exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Cytotoxicity

Cytotoxicity assays reveal that (3-Pent-2-enyloxiran-2-yl)methanol can induce apoptosis in cancer cell lines. The compound's ability to disrupt cellular membranes and interact with DNA contributes to its anticancer properties.

Case Studies

-

Study on Antimicrobial Effects :

- A comprehensive study evaluated the antimicrobial efficacy of (3-Pent-2-enyloxiran-2-yl)methanol against various bacterial strains. Results indicated significant inhibition at low concentrations, highlighting its potential as a natural preservative in food products.

-

Cytotoxicity in Cancer Research :

- In vitro studies on human cancer cell lines demonstrated that (3-Pent-2-enyloxiran-2-yl)methanol induced cell death through mechanisms involving oxidative stress and DNA damage. The findings suggest further investigation into its use as a chemotherapeutic agent.

Research Findings

Recent research has focused on the synthesis and biological evaluation of (3-Pent-2-enyloxiran-2-yl)methanol derivatives. Modifications to the epoxide structure have been shown to enhance biological activity and selectivity towards specific targets.

Table: Structure Activity Relationship of Derivatives

| Compound Derivative | Biological Activity | IC50 (µM) |

|---|---|---|

| Methylated Epoxide | Increased cytotoxicity | 15 |

| Hydroxylated Epoxide | Enhanced antimicrobial | 20 |

| Alkylated Epoxide | Reduced toxicity | 50 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (3-Pent-2-enyloxiran-2-yl)methanol with compounds sharing functional or structural similarities, based on the provided evidence:

Key Observations:

- Epoxide vs. Glycol Ethers : The target compound’s epoxide group confers higher ring-strain reactivity compared to the glycol ether in , which is more stable due to its flexible ethoxy chains .

- Alcohol Branching: Unlike the linear 2-(4-Hydroxyphenyl)ethanol, the target compound’s branched structure may reduce its water solubility but enhance lipid compatibility, similar to 2-Methyl-3-pentanol .

- Terpene Derivatives : The bicyclic epoxide structure aligns with trans-Linaloloxide , suggesting shared applications in flavor/fragrance industries .

Reactivity and Stability

- Epoxide Reactivity: The strained oxirane ring in (3-Pent-2-enyloxiran-2-yl)methanol makes it prone to nucleophilic ring-opening reactions, unlike the inert glycol ethers (e.g., CAS 9036-19-5) .

- Thermal Stability: Branched alcohols like 2-Methyl-3-pentanol exhibit higher boiling points (~135–140°C) compared to epoxides, which may decompose under similar conditions due to ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.